

# Z-360 (Nastorazepide): A Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Z-360**, also known as Nastorazepide, is a potent and selective, orally active antagonist of the cholecystokinin-2 (CCK-2) receptor, a G-protein coupled receptor implicated in various physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of **Z-360**, with a focus on its mechanism of action and its potential therapeutic applications, particularly in oncology. While detailed quantitative pharmacokinetic data remains limited in the public domain, this document synthesizes the existing preclinical findings to offer a valuable resource for researchers in the field.

#### Introduction

**Z-360** is a non-peptide, 1,5-benzodiazepine derivative that has demonstrated high affinity and selectivity for the CCK-2 receptor.[1][3] The CCK-2 receptor, and its endogenous ligands gastrin and cholecystokinin (CCK), play a significant role in gastrointestinal physiology, including the regulation of gastric acid secretion.[4][5] Furthermore, the gastrin/CCK-2 receptor axis has been implicated in the proliferation and survival of certain cancer cells, making it a promising target for anti-cancer therapies. **Z-360** has been investigated as a potential therapeutic agent, particularly for pancreatic cancer, often in combination with standard chemotherapy.[1]



## Pharmacodynamics Mechanism of Action

**Z-360** exerts its pharmacological effects by competitively binding to the CCK-2 receptor, thereby blocking the downstream signaling pathways initiated by its endogenous ligands, gastrin and CCK.[5] The binding affinity of Nastorazepide to the human CCK-2 receptor is potent, with a reported Ki value of 0.47 nM.[1][2]

The activation of the CCK-2 receptor by its agonists triggers a cascade of intracellular events. **Z-360**, as an antagonist, inhibits these signaling pathways. The primary mechanism involves the Gq alpha subunit of the G-protein complex, which in turn activates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, including the mitogenactivated protein kinase (MAPK) cascade, which is crucial for cell proliferation and survival.

By blocking the initial receptor activation, **Z-360** has been shown to inhibit the production and activity of several key signaling molecules involved in tumorigenesis and inflammation, including:

- Interleukin-1β (IL-1β)
- Ephrin B1
- Vascular Endothelial Growth Factor (VEGF)
- Hypoxia-Inducible Factor-1α (HIF-1α)

Furthermore, **Z-360** has been observed to reduce the phosphorylation of Akt, a key component of the PI3K/Akt survival pathway, and the NR2B subunit of the NMDA receptor.[1][2]

## **Signaling Pathway**

The following diagram illustrates the signaling pathway of the CCK-2 receptor and the point of intervention by **Z-360**.





Click to download full resolution via product page

CCK-2 receptor signaling pathway and inhibition by **Z-360**.

#### **Pharmacokinetics**

Detailed quantitative pharmacokinetic data for **Z-360**, including parameters such as Cmax, Tmax, AUC, elimination half-life, bioavailability, and metabolism, are not extensively available in publicly accessible literature. Clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple doses of **Z-360** in healthy subjects and in combination with gemcitabine in patients with advanced pancreatic cancer; however, the specific results of these pharmacokinetic analyses have not been widely published.[6]

Preclinical studies have noted that **Z-360** is an orally active compound.[1][2] Studies in mice have utilized oral administration of **Z-360**, indicating sufficient absorption to achieve therapeutic effects in vivo.[1]

Table 1: Summary of Available Pharmacokinetic Information for **Z-360** 

| Parameter         | Species      | Route of<br>Administration | Value                     | Reference |
|-------------------|--------------|----------------------------|---------------------------|-----------|
| Oral Activity     | Human, Mouse | Oral                       | Active                    | [1][2]    |
| Quantitative Data | N/A          | N/A                        | Not Publicly<br>Available | -         |



## **Preclinical Efficacy**

**Z-360** has demonstrated anti-tumor activity in various preclinical cancer models.

#### **Pancreatic Cancer**

In subcutaneous xenograft models using the human pancreatic cancer cell line MiaPaCa2, orally administered **Z-360** was shown to inhibit tumor growth in a dose-dependent manner.[1] When used in combination with the standard-of-care chemotherapeutic agent gemcitabine, **Z-360** exhibited enhanced anti-tumor effects in an orthotopic mouse model of pancreatic cancer. [1]

### **Other Cancers**

Preclinical studies have also suggested the potential of **Z-360** in other malignancies. It has been shown to inhibit colorectal cancer liver metastasis and increase survival in a mouse ascites model.[1]

## **Experimental Protocols**

Detailed, step-by-step experimental protocols for the pharmacokinetic and pharmacodynamic evaluation of **Z-360** are not readily available. However, based on standard methodologies in pharmacology, the following sections outline the general procedures that would be employed.

## In Vivo Pharmacokinetic Study Design (General Workflow)

The following diagram illustrates a general workflow for a preclinical pharmacokinetic study.





Click to download full resolution via product page

General workflow for a preclinical pharmacokinetic study.

## **CCK-2 Receptor Binding Assay (General Protocol)**



This assay is used to determine the binding affinity of a compound to the CCK-2 receptor.

- Cell Culture and Membrane Preparation:
  - Culture cells expressing the human CCK-2 receptor (e.g., HEK293 or CHO cells).
  - Harvest the cells and homogenize them in a suitable buffer to prepare a cell membrane fraction.
  - Determine the protein concentration of the membrane preparation.
- Binding Reaction:
  - In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand for the CCK-2 receptor (e.g., [3H]CCK-8), and varying concentrations of the test compound (Z-360).
  - Incubate the mixture to allow for competitive binding to reach equilibrium.
- Separation and Detection:
  - Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.
  - Wash the filters to remove any non-specifically bound radioligand.
  - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
  - Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
  - Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  - Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.



#### Conclusion

**Z-360** (Nastorazepide) is a potent and selective CCK-2 receptor antagonist with a clear mechanism of action involving the inhibition of key signaling pathways implicated in cell proliferation and survival. Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in pancreatic cancer. However, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data for **Z-360**. Further publication of results from clinical and preclinical studies would be invaluable to the scientific community for a more comprehensive understanding of its therapeutic potential and for guiding future drug development efforts targeting the CCK-2 receptor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Nastorazepide Calcium Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Z-360 (Nastorazepide): A Technical Guide on Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260678#z-360-pharmacokinetics-and-pharmacodynamics]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com